molecular formula C21H24N4OS B10969771 2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B10969771
M. Wt: 380.5 g/mol
InChI Key: KIMMMCNTMIUJAW-UHFFFAOYSA-N
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Description

N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core triazole structure. The synthetic route often includes:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the isopropylphenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Attachment of the sulfanylacetamide moiety: This can be done through nucleophilic substitution reactions, where the triazole intermediate reacts with a suitable acetamide derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its structural features suggest potential therapeutic applications, such as anti-inflammatory or antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and aromatic groups can participate in binding interactions, potentially inhibiting or modulating the activity of specific proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to N-(4-ISOPROPYLPHENYL)-2-{[4-METHYL-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE include other triazole derivatives and aromatic amides. These compounds share structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity. Examples of similar compounds include:

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C21H24N4OS/c1-14(2)16-8-10-18(11-9-16)22-19(26)13-27-21-24-23-20(25(21)4)17-7-5-6-15(3)12-17/h5-12,14H,13H2,1-4H3,(H,22,26)

InChI Key

KIMMMCNTMIUJAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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